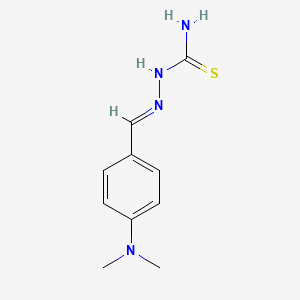

4-(Dimethylamino)benzaldehyde thiosemicarbazone

Overview

Description

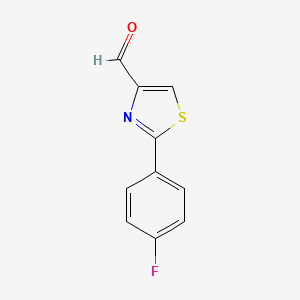

4-(Dimethylamino)benzaldehyde thiosemicarbazone is an organic compound with the molecular formula C10H14N4S . It is a carbonyl compound containing amino and aldehyde groups . The compound is used in Ehrlich and Kovac’s reagents to test indole .

Molecular Structure Analysis

The molecule contains a total of 29 bonds, including 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also includes 1 six-membered ring, 1 urea (-thio) derivative, 1 tertiary amine (aromatic), and 1 hydrazone .Chemical Reactions Analysis

This compound has been used as a color reagent for the determination of hydroxyproline level. It forms colored condensation products (Schiff bases) with pyrroles and primary amines .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 377.6±44.0 °C at 760 mmHg, and a flash point of 182.2±28.4 °C . It has 4 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds . The polar surface area is 86 Å2 .Scientific Research Applications

Inhibition of Amyloid-β Aggregation

Research has identified thiosemicarbazone derivatives, including 4-(dimethylamino)benzaldehyde thiosemicarbazone, as potent inhibitors of amyloid-β aggregation, a key process in the development of Alzheimer's disease. These compounds, especially when coordinated with palladium(II), demonstrate remarkable inhibitory properties, showcasing potential therapeutic applications in neurodegenerative disorders (Matesanz et al., 2020).

Coordination Chemistry and Structural Analysis

The compound has been used to synthesize novel dinuclear N-substituted complexes with metals like rhenium(I), which exhibit unique structural properties. These complexes have been analyzed for their formation of chelate rings, conformation, and reactivity, providing valuable insights into coordination chemistry (Argibay-Otero et al., 2020).

Corrosion Inhibition

The corrosion inhibition characteristics of 4-(N,N-dimethylamino) benzaldehyde thiosemicarbazone on various alloys and composites in acidic environments have been extensively studied. Its effectiveness as a corrosion inhibitor underscores its potential in materials science and engineering applications (Pinto et al., 2011).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of 4-(N,N-dimethylamino) benzaldehyde thiosemicarbazone has been determined, providing critical data for the understanding of its chemical and physical properties. Such studies are foundational for the development of new materials and pharmaceuticals (Chattopadhyay et al., 1988).

Spectroscopic Studies

Spectroscopic techniques have been employed to study complexes formed with this compound, enhancing our understanding of its interaction with metals and the resulting electronic properties. Such investigations contribute to the fields of analytical chemistry and materials science (Tahir et al., 2010).

Theoretical and Computational Chemistry

Ab-initio and density functional theory (DFT) calculations have been utilized to explore the molecular structure, electronic properties, and vibrational analysis of 4-(Dimethylamino) Benzaldehyde and its derivatives. These studies offer profound insights into the chemical behavior and potential applications of these compounds (Rocha et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 4-(Dimethylamino)benzaldehyde thiosemicarbazone are bacterial isolates, including both Gram-positive (Staphylococcus aureus and Bacillus cereus) and Gram-negative (Klebsiella pneumoniae and Pseudomonas aeruginosa) bacteria . These bacteria are known to cause various infections in humans, making them important targets for antibacterial agents.

Mode of Action

It has been suggested that the compound’s antibacterial activity may be due to its ability to interfere with essential bacterial processes

Biochemical Pathways

Given its antibacterial activity, it is likely that the compound interferes with key biochemical pathways in bacteria, leading to their death or inhibition .

Pharmacokinetics

Some related compounds have been found to have high gastrointestinal absorption values , suggesting that this compound may also have good bioavailability.

Result of Action

The compound has been found to have broad-spectrum antibacterial activity against the bacterial isolates it targets . In particular, certain derivatives of the compound have been found to have higher antibacterial activities than the standard drug, streptomycin, against Staphylococcus aureus and Pseudomonas aeruginosa .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the compound has been suggested to have potential as a corrosion inhibitor in the oil and gas industry , indicating that it may be stable and effective in a variety of harsh environments.

Biochemical Analysis

Biochemical Properties

4-(Dimethylamino)benzaldehyde thiosemicarbazone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways. For instance, it can inhibit certain enzymes, thereby affecting the overall metabolic flux within cells . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal metabolic functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels . For instance, the compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to alterations in energy production and cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound within different cellular compartments . The distribution of this compound can affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.

properties

IUPAC Name |

[[4-(dimethylamino)phenyl]methylideneamino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4S/c1-14(2)9-5-3-8(4-6-9)7-12-13-10(11)15/h3-7H,1-2H3,(H3,11,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDHKEQEBJQRRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10951872 | |

| Record name | 2-{[4-(Dimethylamino)phenyl]methylidene}hydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2929-81-9 | |

| Record name | 4-(Dimethylamino)benzaldehyde thiosemicarbazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2929-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[4-(Dimethylamino)phenyl]methylidene}hydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 4-(Dimethylamino)benzaldehyde thiosemicarbazone (DMABT)?

A1: While a full spectroscopic characterization is not available in the provided excerpts, (E)-2-(4-(Dimethylamino)benzylidene)hydrazinecarbothioamide (DBHC), which is another name for DMABT, crystallizes in the monoclinic crystal system, specifically the P21/c space group []. The benzylidene ring adopts a planar conformation []. The crystal packing is stabilized by intra- and intermolecular hydrogen bonds of the N-H...S and N-H...N types [].

Q2: What are the known applications of DMABT in analytical chemistry?

A2: DMABT is recognized as a sensitive reagent for the spectrophotometric determination of Palladium(II) []. It forms a 1:2 complex (Pd:Reagent) within a pH range of 2.2 - 3.6 []. This complex exhibits good solubility in aqueous solutions containing 20% acetone and 30% ethanol [].

Q3: How does DMABT interact with metals, and does this have any notable effects?

A3: DMABT can act as a ligand, forming coordination complexes with metal ions. For example, it forms a square-planar complex with Palladium(II) []. Interestingly, the coordination of DMABT to Palladium(II) has been shown to enhance its ability to inhibit amyloid-β aggregation, which is a key process implicated in Alzheimer's disease [].

Q4: Has the structure of DMABT been investigated using computational chemistry methods?

A4: Yes, molecular docking studies have been performed with DMABT (referred to as DBHC in the study) []. These studies revealed that DMABT exhibits favorable binding interactions with target proteins compared to the reference ligand used in the study [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B1311033.png)

![2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1311039.png)

![5,7-dichloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1311059.png)

![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)